2,6-Dibromo-1,5-dimethoxynaphthalene
Overview
Description
2,6-Dibromo-1,5-dimethoxynaphthalene is an organic compound with the molecular formula C12H10Br2O2. It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two methoxy groups.
Preparation Methods
The synthesis of 2,6-Dibromo-1,5-dimethoxynaphthalene typically involves the bromination of 1,5-dimethoxynaphthalene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the naphthalene ring .
The reaction conditions, such as temperature and solvent choice, can be optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2,6-Dibromo-1,5-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2,6-dimethoxy-1,5-dimethoxynaphthalene .
Scientific Research Applications
2,6-Dibromo-1,5-dimethoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-1,5-dimethoxynaphthalene is primarily related to its ability to undergo electrophilic and nucleophilic reactions. The bromine atoms and methoxy groups play a crucial role in these reactions, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
2,6-Dibromo-1,5-dimethoxynaphthalene can be compared with other brominated naphthalene derivatives, such as:
1,5-Dibromo-2,6-dimethoxynaphthalene: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
2,6-Dibromo-1,5-dimethylnaphthalene:
2,6-Dibromo-1,4-dimethoxynaphthalene: The position of the methoxy groups is different, affecting the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to its analogs .
Biological Activity
Overview
2,6-Dibromo-1,5-dimethoxynaphthalene is an organic compound characterized by its molecular formula . It features two bromine atoms and two methoxy groups attached to a naphthalene backbone. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves the bromination of 1,5-dimethoxynaphthalene using bromine in a suitable solvent like acetic acid. The reaction proceeds via electrophilic aromatic substitution, allowing for selective introduction of bromine at the 2 and 6 positions of the naphthalene ring. The compound can undergo various reactions including:
- Substitution Reactions: The bromine atoms can be replaced through nucleophilic substitution.
- Oxidation Reactions: Methoxy groups can be oxidized to form corresponding quinones.
- Reduction Reactions: Bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activity. A study highlighted the pro-apoptotic effects of various naphthalene derivatives on cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways involved in cell survival .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain under investigation. The presence of bromine and methoxy groups is believed to enhance its interaction with microbial targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets due to its functional groups. The bromine atoms can participate in nucleophilic attack mechanisms while the methoxy groups may influence solubility and bioavailability. This versatility allows for modifications that can enhance or tailor its biological effects.
Case Studies
- Anticancer Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines. Flow cytometry analysis revealed increased levels of apoptosis markers following treatment .
- Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of the compound against various pathogens. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Two bromine atoms, two methoxy groups | Anticancer, antimicrobial |
1,5-Dibromo-2,6-dimethylnaphthalene | Two bromine atoms | Limited biological studies |
2,6-Dimethoxynaphthalene | No bromine atoms | Lower biological activity |
Future Directions
Continued research into the biological activity of this compound is warranted. Investigations should focus on:
- Mechanistic Studies : Understanding the detailed molecular interactions and pathways influenced by this compound.
- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
- Derivatives Exploration : Synthesizing and testing new derivatives to enhance biological activity and reduce toxicity.
Properties
IUPAC Name |
2,6-dibromo-1,5-dimethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIFUPVGQBTQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=CC(=C2OC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566089 | |
Record name | 2,6-Dibromo-1,5-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91394-96-6 | |
Record name | 2,6-Dibromo-1,5-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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